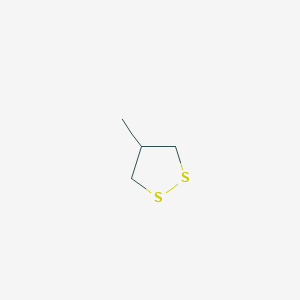
1,2-Dithiolane, 4-methyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dithiolane, 4-methyl is a five-membered heterocyclic compound containing a disulfide bond. Its molecular formula is C4H8S2, and it has a molecular weight of 120.236 g/mol . This compound is known for its unique chemical properties, which arise from the geometric constraints imposed on the sulfur-sulfur bond within the ring structure .
準備方法
1,2-Dithiolane, 4-methyl can be synthesized through various methods. One common synthetic route involves the reaction of 1,3-bis-tert-butylthioethers with bromine under mild conditions. This reaction proceeds via a sulfonium-mediated ring-closure mechanism . Another method involves the reversible ring-opening polymerization (ROP) of cyclic 1,2-dithiolanes, which can be triggered by several methodologies such as light (photopolymerization), heat (thermal polymerization), base/thiolate (anionic polymerization), and acid (cationic polymerization) .
化学反応の分析
1,2-Dithiolane, 4-methyl undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the disulfide bond is replaced by other functional groups
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1,2-Dithiolane, 4-methyl has a wide range of scientific research applications:
作用機序
The mechanism of action of 1,2-Dithiolane, 4-methyl involves the dynamic covalent nature of its disulfide bond. This bond can readily exchange with thiols, allowing for reversible polymerization and depolymerization processes . In biological systems, the compound can inhibit thioredoxin reductase by interacting with the enzyme’s active site, leading to the disruption of cellular redox homeostasis .
類似化合物との比較
1,2-Dithiolane, 4-methyl can be compared with other similar compounds such as:
Thioctic acid: Another cyclic disulfide that exhibits reversible polymerization capabilities.
Asparagusic acid: A naturally occurring 1,2-dithiolane compound with similar reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and applications .
特性
CAS番号 |
5337-68-8 |
|---|---|
分子式 |
C4H8S2 |
分子量 |
120.2 g/mol |
IUPAC名 |
4-methyldithiolane |
InChI |
InChI=1S/C4H8S2/c1-4-2-5-6-3-4/h4H,2-3H2,1H3 |
InChIキー |
DAOKINZLHVIYQX-UHFFFAOYSA-N |
正規SMILES |
CC1CSSC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


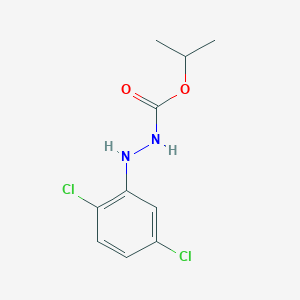

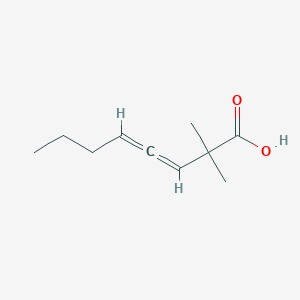

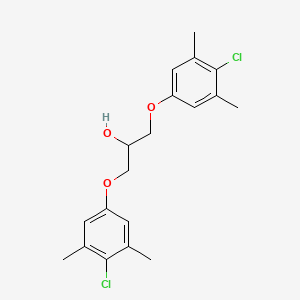
![1-(Furan-2-ylmethyl)-3-[4-(furan-2-ylmethylcarbamoylamino)-2-methylphenyl]urea](/img/structure/B14735584.png)
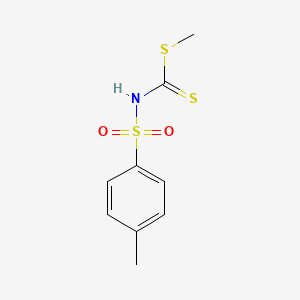
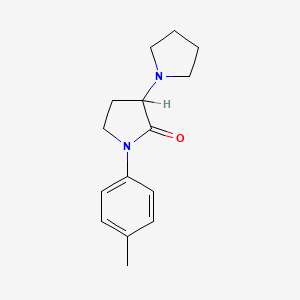
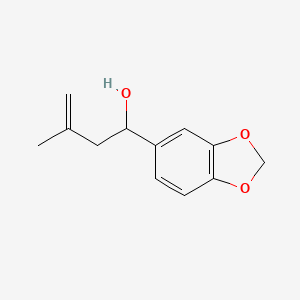
![[4-(Bromoacetyl)phenyl]arsonic acid](/img/structure/B14735607.png)
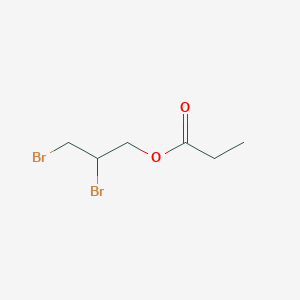
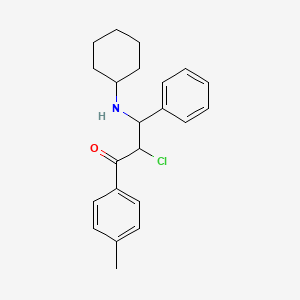
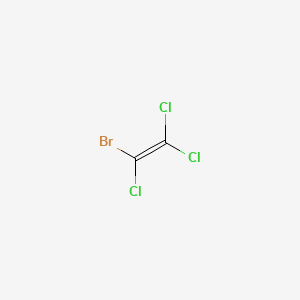
![Benzo[b]thiophene, 2,3-dihydro-3-methyl-, 1,1-dioxide](/img/structure/B14735642.png)
